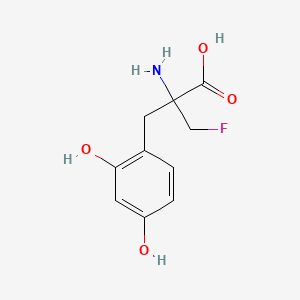![molecular formula C20H12N2O3 B13133583 9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]- CAS No. 117047-51-5](/img/structure/B13133583.png)
9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an azo group (-N=N-) linked to a hydroxyphenyl group and an anthracene-9,10-dione core. Anthraquinone derivatives are known for their vibrant colors and are widely used in dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione typically involves the diazotization of 4-aminophenol followed by coupling with anthracene-9,10-dione. The reaction conditions often include acidic media to facilitate the diazotization process and a controlled temperature to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines and hydroxy derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione involves its interaction with biological molecules through its azo and anthraquinone moieties. The compound can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: Lacks the azo group but shares the anthraquinone core.
2-((4-Methoxyphenyl)diazenyl)anthracene-9,10-dione: Similar structure with a methoxy group instead of a hydroxy group.
1,4-Diaminoanthraquinone: Contains amino groups instead of the azo linkage.
Uniqueness
2-((4-Hydroxyphenyl)diazenyl)anthracene-9,10-dione is unique due to the presence of both the azo and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
117047-51-5 |
|---|---|
Formule moléculaire |
C20H12N2O3 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
2-[(4-hydroxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N2O3/c23-14-8-5-12(6-9-14)21-22-13-7-10-17-18(11-13)20(25)16-4-2-1-3-15(16)19(17)24/h1-11,23H |
Clé InChI |
JTHHACVKOBMDCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)N=NC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


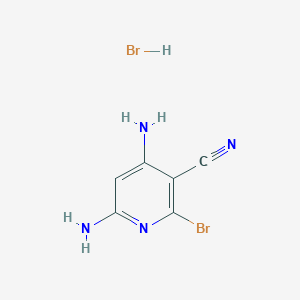
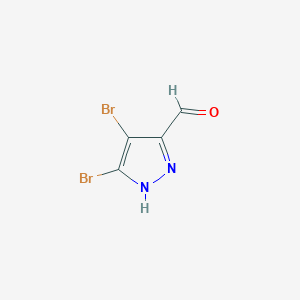


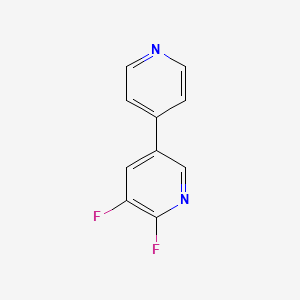
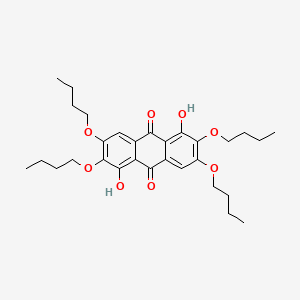
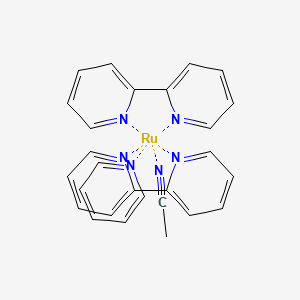
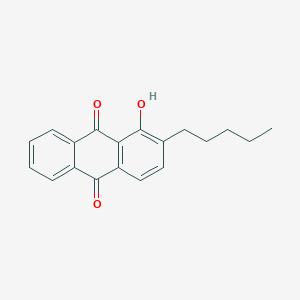

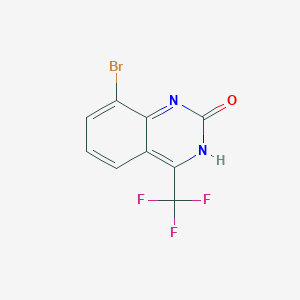
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
